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Introduction

5-Fluoro-2-nitroanisole, also known by its IUPAC name 4-fluoro-2-methoxy-1-nitrobenzene, is
a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical
industries. Its strategic placement of a fluorine atom, a nitro group, and a methoxy group on a
benzene ring imparts unique reactivity, making it a valuable building block in the synthesis of
complex organic molecules. This technical guide provides a comprehensive review of the
available literature on 5-fluoro-2-nitroanisole, focusing on its synthesis, chemical properties,
and applications, particularly in the development of pharmaceuticals and agrochemicals.

Physicochemical Properties

While detailed experimental spectroscopic data with peak assignments are not readily available
in publicly accessible literature, the fundamental physicochemical properties of 5-fluoro-2-
nitroanisole have been reported.
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Property Value Reference
CAS Number 448-19-1 [1]
Molecular Formula C7HeFNO3 [1]
Molecular Weight 171.13 g/mol [1]
Appearance White to pale yellow

powder/crystal
Melting Point 49-51 °C
Boiling Point 272 °C (lit.) [2]
Purity >98.0% (GC)

Synthesis of 5-Fluoro-2-nitroanisole

Several synthetic routes to 5-fluoro-2-nitroanisole have been described in the literature,

offering flexibility in starting materials and reaction conditions. Two primary methods are

highlighted below.

Method 1: Methylation of 5-Fluoro-2-nitrophenol

A common and high-yielding method involves the methylation of 5-fluoro-2-nitrophenol.

Experimental Protocol:

In a 5-liter four-necked flask, 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-
fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate are added. The

mixture is heated to 60 °C. Dimethyl sulfate (424 g, 3.36 mol) is then added dropwise over a

period of 2-3 hours. After the addition is complete, the reaction temperature is raised to 90-100

°C and maintained for 5-6 hours. The reaction progress is monitored by gas chromatography

(GC) until the concentration of 5-fluoro-2-nitrophenol is below 0.5%.[2]

Upon completion, the reaction mixture is cooled to 50 °C, leading to the precipitation of

monomethyl potassium sulfate. The precipitate is filtered off, and the filtrate is subjected to

vacuum distillation to recover the DMF. This process yields 5-fluoro-2-nitroanisole as a yellow
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oily liquid. A reported yield for this method is 94.1% with a purity of 99.5% as determined by
GC.[2]
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Synthesis of 5-Fluoro-2-nitroanisole via Methylation.

Method 2: Nucleophilic Aromatic Substitution of 2,4-
Difluoronitrobenzene

Another synthetic approach utilizes 2,4-difluoronitrobenzene as the starting material.
Experimental Protocol:

To a clean and dry round bottom flask, 500 ml of toluene and 500 g of 2,4-difluoronitrobenzene
are added. The reaction mixture is cooled to 0 °C, and 100 ml of methanol is slowly added.
Subsequently, 353 g of potassium tert-butoxide is added in portions at 0 °C. The reaction is
stirred at 0 °C for 15-30 minutes, then the temperature is raised to 20 °C and stirring is
continued for 4 hours.[3]

The reaction is quenched by adding 1500 ml of water. The layers are separated, and the
aqueous layer is extracted with toluene. The combined organic layers are washed with water
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and then with a brine solution. After drying over sodium sulfate, the solvent is removed under
vacuum. The residue is treated with 1000 ml of petroleum ether and cooled to below 10 °C to
induce crystallization. The solid product is filtered, washed with petroleum ether, and dried at
50-60 °C for 3-5 hours. This method has a reported yield of 87.38%.[3]

Spectroscopic Characterization

A comprehensive set of experimentally determined spectroscopic data with detailed peak
assignments for 5-fluoro-2-nitroanisole is not readily available in the surveyed literature.
However, based on the known structure and the general principles of spectroscopy, the
expected spectral features can be predicted.

'H NMR: The proton NMR spectrum is expected to show signals corresponding to the
methoxy group protons (a singlet) and the three aromatic protons. The aromatic signals
would exhibit complex splitting patterns due to spin-spin coupling between the protons and
with the fluorine atom.

13C NMR: The carbon NMR spectrum should display distinct signals for each of the seven
carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine and the
electron-withdrawing nitro group would show characteristic chemical shifts and C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption
bands characteristic of the nitro group (N-O stretching) typically found around 1520 cm~1
(asymmetric) and 1340 cm~* (symmetric). Other significant peaks would include those for
aromatic C-H and C=C stretching, as well as C-O and C-F stretching vibrations.

Mass Spectrometry (MS): The mass spectrum under electron ionization (El) would be
expected to show a molecular ion peak (M*) at an m/z corresponding to the molecular
weight of 171.13. Fragmentation patterns would likely involve the loss of the methoxy group,
the nitro group, and other characteristic fragments.

Applications in Organic Synthesis

5-Fluoro-2-nitroanisole is a versatile intermediate in the synthesis of more complex
molecules, particularly in the pharmaceutical and agrochemical sectors.

Precursor to Pharmaceutical Intermediates
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A significant application of 5-fluoro-2-nitroanisole is its potential role as a precursor to key
pharmaceutical intermediates. For instance, the structurally related compound, 4-fluoro-2-
methoxy-5-nitroaniline, is a known intermediate in the synthesis of Osimertinib, a third-
generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer
therapy. The synthesis of this aniline derivative often starts from 4-fluoro-2-methoxyaniline,
which is then nitrated. 5-Fluoro-2-nitroanisole could potentially be converted to this aniline
intermediate through a reduction of the nitro group.

Potential Synthetic Pathway

Further
Synthetic Steps

4-Fluoro-2-methoxy-5-nitroaniline
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Logical relationship of 5-Fluoro-2-nitroanisole to a key pharmaceutical intermediate.

Role in Agrochemical Synthesis

The presence of both a fluorine atom and a nitro group makes 5-fluoro-2-nitroanisole an
attractive starting material for the synthesis of novel agrochemicals. Fluorinated compounds
often exhibit enhanced biological activity and metabolic stability, which are desirable properties
for pesticides and herbicides. While specific commercial agrochemicals derived directly from 5-
fluoro-2-nitroanisole are not widely documented in the available literature, its structural motifs
are common in a variety of active agrochemical ingredients.

Intermediate for Heterocyclic Synthesis

The reactivity of the aromatic ring, activated by the nitro group and influenced by the fluorine
and methoxy substituents, allows for various nucleophilic and electrophilic substitution
reactions. This makes 5-fluoro-2-nitroanisole a potential precursor for the synthesis of a
range of fluorinated heterocyclic compounds, which are of great interest in medicinal chemistry.
For example, it is suggested as a reagent in the synthetic preparation of imidazopyridines as
inhibitors of insulin-like growth factor-1 receptor.[2]
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Conclusion

5-Fluoro-2-nitroanisole is a valuable and versatile chemical intermediate with established
synthetic routes and important applications in the development of pharmaceuticals and
agrochemicals. While a comprehensive public database of its detailed spectroscopic properties
is currently lacking, its physicochemical characteristics and reactivity patterns are well-
understood. The continued exploration of this compound's synthetic utility is expected to lead to
the discovery of new and potent bioactive molecules. Further research and publication of
detailed experimental and spectral data would be highly beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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